Ethyl methylphenylglycidate, (E)-
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Overview
Description
Preparation Methods
Ethyl methylphenylglycidate is typically synthesized through the Darzens condensation . This reaction involves the condensation of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base . The reaction conditions usually require a strong base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the epoxide ring . Industrial production methods follow similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
Ethyl methylphenylglycidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl methylphenylglycidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl methylphenylglycidate exerts its effects is primarily related to its interaction with olfactory receptors . The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of a strawberry-like aroma . The molecular targets involved are olfactory receptor proteins, and the pathways include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Ethyl methylphenylglycidate is unique due to its combination of ester and epoxide functional groups, which contribute to its distinctive aroma and reactivity . Similar compounds include:
Ethyl vanillin: Another flavoring agent with a vanilla-like aroma.
Methyl anthranilate: Known for its grape-like aroma.
Ethyl butyrate: Commonly used for its fruity aroma, reminiscent of pineapple.
These compounds share similar applications in the flavor and fragrance industry but differ in their specific sensory properties and chemical structures .
Properties
CAS No. |
19464-92-7 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl (2R,3S)-3-methyl-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3/t10-,12-/m0/s1 |
InChI Key |
LQKRYVGRPXFFAV-JQWIXIFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@](O1)(C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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